molecular formula C16H27NO4S B602996 N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1246821-61-3

N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B602996
CAS No.: 1246821-61-3
M. Wt: 329.5g/mol
InChI Key: ORKLIXJSYSKSSU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. The compound’s structure features a benzene ring substituted with hydroxyethyl, pentyloxy, and propan-2-yl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, a benzene derivative, is functionalized with hydroxyethyl, pentyloxy, and propan-2-yl groups through electrophilic aromatic substitution reactions.

    Sulfonation: The functionalized benzene derivative undergoes sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with ethanolamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkoxy-substituted benzene sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an anti-inflammatory or antimicrobial agent.

    Industry: As an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application:

    Antimicrobial: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.

    Anti-inflammatory: It could inhibit the production of inflammatory mediators by blocking specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of pentyloxy.

    N-(2-hydroxyethyl)-4-(butyloxy)-3-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with a butyloxy group instead of pentyloxy.

Uniqueness

N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-pentoxy-3-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4S/c1-4-5-6-11-21-16-8-7-14(12-15(16)13(2)3)22(19,20)17-9-10-18/h7-8,12-13,17-18H,4-6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKLIXJSYSKSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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